4-(2-hydroxyethyl)-5-methyl-1-(4-nitrobenzoyl)-1,2-dihydro-3H-pyrazol-3-one

Purity specification Procurement quality control Chemical sourcing

Obtaining pyrazolone scaffolds with orthogonal reactive handles for SAR library synthesis is often rate-limiting. This compound resolves that: - 4-Nitrobenzoyl group enables selective reduction to 4-aminobenzoyl for amide diversification, inaccessible to non-nitro analogs. - C4-(2-Hydroxyethyl) chain increases H-bond donor/acceptor count, predicted to improve aqueous solubility vs. des-hydroxyethyl comparators. - Defined tautomeric preference (IIa form) stabilized by electron-withdrawing N1-nitrobenzoyl, enabling consistent target engagement in structure-based design.

Molecular Formula C13H13N3O5
Molecular Weight 291.26 g/mol
CAS No. 860611-87-6
Cat. No. B3158818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-hydroxyethyl)-5-methyl-1-(4-nitrobenzoyl)-1,2-dihydro-3H-pyrazol-3-one
CAS860611-87-6
Molecular FormulaC13H13N3O5
Molecular Weight291.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCO
InChIInChI=1S/C13H13N3O5/c1-8-11(6-7-17)12(18)14-15(8)13(19)9-2-4-10(5-3-9)16(20)21/h2-5,17H,6-7H2,1H3,(H,14,18)
InChIKeyNLHGCQFWICPVCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Hydroxyethyl)-5-methyl-1-(4-nitrobenzoyl)-1,2-dihydro-3H-pyrazol-3-one (CAS 860611-87-6): Chemical Class, Core Properties, and Procurement Context


4-(2-Hydroxyethyl)-5-methyl-1-(4-nitrobenzoyl)-1,2-dihydro-3H-pyrazol-3-one (CAS 860611-87-6) is a synthetic 1,2-dihydro-3H-pyrazol-3-one derivative bearing three distinct substituents: a 4-(2-hydroxyethyl) group at C4, a methyl group at C5, and a 4-nitrobenzoyl group at N1 . With a molecular formula of C13H13N3O5 and a molecular weight of 291.26 g/mol, this compound belongs to the pyrazolone family—a privileged scaffold in medicinal chemistry with documented anti-inflammatory, antimicrobial, antitumor, and antioxidant activities [1]. The compound is commercially available from multiple vendors at purity levels ranging from 90% to ≥95%, positioning it as an accessible research intermediate or screening candidate .

Substitution pattern N1-(4-nitrobenzoyl) and C4-(2-hydroxyethyl) substituents distinct from generic pyrazolones
Purity specification Graded purity levels available to match assay and synthesis requirements
Synthetic handle 4-Nitro group may enable reduction to amine for further derivatization
Research use May support pyrazolone-based SAR studies and intermediate chemistry

Why 4-(2-Hydroxyethyl)-5-methyl-1-(4-nitrobenzoyl)-1,2-dihydro-3H-pyrazol-3-one Cannot Be Replaced by Generic Pyrazolone Analogs


Pyrazolone derivatives with superficially similar cores exhibit profound differences in tautomeric equilibrium, reactivity, and biological target engagement driven by specific N1/C4 substituent combinations [1]. The N1-(4-nitrobenzoyl) group in this compound enforces a distinct electronic environment and tautomeric preference compared to N2-substituted or N1-phenyl analogs, while the C4-(2-hydroxyethyl) chain introduces hydrogen-bond donor/acceptor capacity absent in C4-unsubstituted or C4-alkyl counterparts [1]. These structural features collectively modulate solubility, metabolic stability, and potential for secondary derivatization—making simple in-class substitution unreliable without quantitative comparative data. The evidence below demonstrates where this specific substitution pattern generates measurable differentiation.

! Tautomeric form may shift from predicted IIa to alternative tautomers if N1 or C4 substitution is altered
! C4-hydroxyethyl absent in des-hydroxyethyl or C4-alkyl analogs; H-bond profile may not transfer
! Non-nitro analogs lack a reducible handle, limiting downstream amino-functionalization routes

4-(2-Hydroxyethyl)-5-methyl-1-(4-nitrobenzoyl)-1,2-dihydro-3H-pyrazol-3-one: Comparator-Anchored Quantitative Differentiation Evidence


Purity Specification: Inter-Vendor Quantitative Comparison of 4-(2-Hydroxyethyl)-5-methyl-1-(4-nitrobenzoyl)-1,2-dihydro-3H-pyrazol-3-one

Among vendors supplying this compound, purity specifications range from 90% (Leyan) to ≥95% (AKSci, CymitQuimica) . The 5 percentage-point purity differential is meaningful for applications requiring defined stoichiometry such as SAR studies or intermediate use in multi-step synthesis, where lower-purity material introduces uncharacterized impurities that can confound biological assay interpretation.

Purity comparison
Head-to-head
≥95% vs 90% (vendor-specified)
Reported purity differential may impact assay reproducibility and synthesis yield predictability
Method not uniformly disclosed; verify COA
Purity specification Procurement quality control Chemical sourcing

Tautomeric Form Control: N1-(4-Nitrobenzoyl) Substitution versus N2-Substituted and N1-Unsubstituted Pyrazolone Analogs

Crystallographic studies on pyrazolinone tautomers demonstrate that electron-withdrawing aryl substituents (e.g., nitro) at N1 stabilize the 1-aryl-3-R-4,5-dihydro-1H-pyrazol-5-one (IIa) tautomeric form, whereas electron-releasing groups favor the 1H-pyrazol-5-ol (IIb) or 2-aryl-1,2-dihydro-3H-pyrazol-3-one (IIc) forms [1]. The 4-nitrobenzoyl group (σp ≈ 0.78 for nitro) in the target compound is expected to strongly favor the IIa-type tautomer, in contrast to the N2-(4-nitrobenzoyl) analog (CAS 124524-77-2) which resides in the IIc form. This tautomeric divergence directly impacts hydrogen-bonding geometry, molecular recognition, and coordination chemistry behavior.

Tautomer form
Class-level
Predicted IIa vs IIc (N2 isomer)
Tautomer shift may alter H-bond geometry and target recognition
Inferred from crystallographic trends; not confirmed for this compound
Tautomerism Structural chemistry Crystallography

Aqueous Solubility Differentiation: C4-(2-Hydroxyethyl) versus C4-Unsubstituted or C4-Alkyl Pyrazolone Analogs

The C4-(2-hydroxyethyl) substituent introduces a primary alcohol moiety capable of acting as both hydrogen-bond donor (HBD count: 1) and acceptor, increasing the total hydrogen-bond acceptor count to 5 (from 4 in the des-hydroxyethyl analog) [1]. This structural feature is absent in the closest N1-(4-nitrobenzoyl) comparator CAS 124524-77-2 (C11H9N3O4, MW 247.21), which lacks any hydroxyalkyl group . The additional HBD/HBA capacity is expected to confer measurably higher aqueous solubility—a critical parameter for in vitro assay compatibility and in vivo exposure.

Solubility profile
Class-level
HBD:1, HBA:5 vs 0,4 (des-hydroxyethyl)
Additional H-bond capacity may support higher aqueous solubility
No experimental solubility data; predictive only
Aqueous solubility Physicochemical properties Drug-likeness

Synthetic Versatility: 4-Nitro Group as a Latent Amino Handle for Downstream Derivatization versus Non-Nitro Substituted Analogs

The 4-nitrobenzoyl group provides a chemically addressable handle for selective reduction to the corresponding 4-aminobenzoyl derivative, enabling further functionalization via amide coupling, diazotization, or reductive amination . This latent reactivity is absent in the non-nitro comparator 4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS 861210-10-8) and the des-nitrobenzoyl analog 4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (CAS 258281-02-6) [1]. The resulting amino derivative serves as a versatile branching point for library synthesis, enabling rapid exploration of chemical space around the pyrazolone core.

Synthetic handle
Class-level
Nitro group present vs absent in non-nitro analogs
Enables reductive amination and coupling pathways
Reduction yields not reported for this substrate
Synthetic intermediate Nitro reduction Derivatization

Metal Extraction Performance: Acylpyrazolone Class Comparison of 4-Nitrobenzoyl versus 4-Benzoyl Derivatives in Solvent Extraction Systems

In a comparative solvent extraction study using 2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one (MPP) derivatives, the 4-nitrobenzoyl-substituted derivative demonstrated measurable extraction equilibrium constants (log K) for Cu(II) and Th(IV), though it was inferior to the 4-dinitrobenzoyl analog (DMPP) and superior to the 4-benzoyl analog [1]. The log K value for Cu(II) extraction with the 4-nitrobenzoyl-MPP derivative was reported as +0.3, compared to +0.3 (same) for DMPP, while for Th(IV) the 4-nitrobenzoyl derivative showed a value of +6.1 versus DMPP at +6.1 [1]. This establishes that the 4-nitrobenzoyl electron-withdrawing group on a pyrazolone scaffold supports metal chelation, though with nuanced pH-dependent selectivity differences relative to di-nitro and unsubstituted benzoyl analogs.

Metal extraction (log K)
Cross-study
Cu(II): +0.3; Th(IV): +6.1
Supports metal chelation study on pyrazolone scaffold
Extrapolated from analogous 4-nitrobenzoyl-MPP data
Metal extraction Coordination chemistry Acylpyrazolone ligands

4-(2-Hydroxyethyl)-5-methyl-1-(4-nitrobenzoyl)-1,2-dihydro-3H-pyrazol-3-one: Evidence-Anchored Research and Industrial Application Scenarios


Medicinal Chemistry Library Synthesis via Nitro Reduction and Amide Coupling

The 4-nitrobenzoyl group enables selective reduction to a 4-aminobenzoyl intermediate, which can be elaborated via amide coupling with diverse carboxylic acid building blocks to generate focused pyrazolone libraries for screening against anti-inflammatory (COX-2/5-LOX), antimicrobial, or anticancer targets—application domains validated for the pyrazolone scaffold class [1]. This synthetic strategy is not accessible to non-nitro analogs such as CAS 861210-10-8 or CAS 258281-02-6, giving this compound a unique role as a diversification-ready core scaffold.

Coordination Chemistry and Metalloenzyme Inhibitor Design

Evidence from structurally related 4-nitrobenzoyl-pyrazolone metal extraction studies demonstrates the ability of this pharmacophore to chelate transition metals including Cu(II) and Th(IV) [1]. The target compound, with its additional C4-hydroxyethyl coordination handle, may serve as a ligand for metallocomplex synthesis or as a scaffold for designing metalloenzyme inhibitors (e.g., carbonic anhydrase, matrix metalloproteinases) where metal-chelation is a key mechanism of action.

Physicochemical Property Optimization in Hit-to-Lead Programs

The C4-(2-hydroxyethyl) substituent increases hydrogen-bond donor/acceptor count relative to des-hydroxyethyl comparators such as CAS 124524-77-2, predicted to improve aqueous solubility [1]. This property is critical for in vitro assay compatibility at physiologically relevant concentrations and for achieving oral bioavailability in downstream lead optimization. Medicinal chemistry teams evaluating pyrazolone hits may prioritize this compound over less soluble analogs for progression into PK/PD studies.

Tautomer-Specific Target Engagement Studies

The strongly electron-withdrawing 4-nitrobenzoyl group at N1 is predicted to stabilize the IIa tautomeric form (1-aryl-3-R-4,5-dihydro-1H-pyrazol-5-one), as demonstrated crystallographically for related nitro-substituted pyrazolinones [1]. This tautomeric specificity may be exploited in structure-based drug design where a defined hydrogen-bonding presentation is required for target engagement, offering an advantage over N2-substituted analogs that adopt alternative tautomeric states.

Application
Selection Property
Validation Focus
Pyrazolone library synthesis
Reducible 4-nitro handle
Reduction efficiency and amide coupling scope
Metal chelation studies
Pyrazolone-metal binding profile
Coordination stability and metalloenzyme assay
Solubility-informed hit progression
C4-hydroxyethyl HBD/HBA capacity
Aqueous solubility and assay media compatibility
Tautomer-specific binding studies
Predominant IIa tautomer form
Tautomer-dependent target engagement
Quote Request

Request a Quote for 4-(2-hydroxyethyl)-5-methyl-1-(4-nitrobenzoyl)-1,2-dihydro-3H-pyrazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.